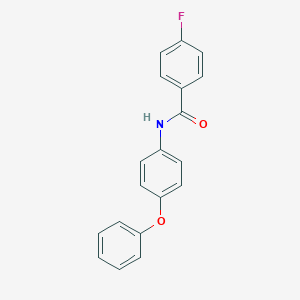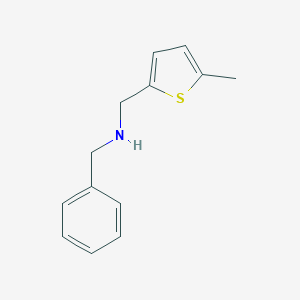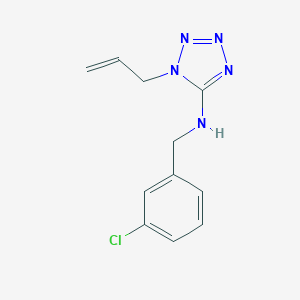OXY]PHENYL}METHYL)AMINE](/img/structure/B275546.png)
[2-(2-FLUOROPHENYL)ETHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(2-FLUOROPHENYL)ETHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE: is a complex organic compound that features a combination of fluorophenyl, ethyl, phenyl, tetrazol, and benzylamine groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-FLUOROPHENYL)ETHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Fluorophenyl Ethyl Intermediate: The initial step involves the reaction of 2-fluorobenzyl chloride with ethylamine under basic conditions to form 2-(2-fluorophenyl)ethylamine.
Synthesis of the Tetrazolyl Benzyl Intermediate: Separately, 3-hydroxybenzyl alcohol is reacted with 1-phenyl-1H-tetrazole in the presence of a dehydrating agent to form 3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl alcohol.
Coupling Reaction: The final step involves the coupling of the two intermediates using a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
[2-(2-FLUOROPHENYL)ETHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert certain functional groups within the compound to alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, where nucleophiles such as amines or thiols can replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Ammonia (NH3), thiols (R-SH)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
[2-(2-FLUOROPHENYL)ETHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE: has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Materials Science: Its unique combination of functional groups makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving tetrazole and benzylamine moieties.
Industrial Applications:
Wirkmechanismus
The mechanism of action of [2-(2-FLUOROPHENYL)ETHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved would be determined by the specific biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [2-(4-fluorophenyl)ethyl]{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine
- [2-(2-chlorophenyl)ethyl]{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine
- [2-(2-bromophenyl)ethyl]{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine
Uniqueness
- The presence of the fluorine atom in the 2-position of the phenyl ring can significantly influence the compound’s electronic properties and reactivity compared to its chloro or bromo analogs.
- The combination of the tetrazole and benzylamine moieties provides unique binding characteristics and potential biological activity.
[2-(2-FLUOROPHENYL)ETHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C22H20FN5O |
|---|---|
Molekulargewicht |
389.4 g/mol |
IUPAC-Name |
2-(2-fluorophenyl)-N-[[3-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]ethanamine |
InChI |
InChI=1S/C22H20FN5O/c23-21-12-5-4-8-18(21)13-14-24-16-17-7-6-11-20(15-17)29-22-25-26-27-28(22)19-9-2-1-3-10-19/h1-12,15,24H,13-14,16H2 |
InChI-Schlüssel |
TZAGJDWMLIQVGE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)OC3=CC=CC(=C3)CNCCC4=CC=CC=C4F |
Kanonische SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)OC3=CC=CC(=C3)CNCCC4=CC=CC=C4F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-{[5-(2-cyanophenyl)-2-furyl]methylene}isonicotinohydrazide](/img/structure/B275472.png)
![Methyl 4-(5-{[(pyridin-3-ylmethyl)amino]methyl}furan-2-yl)benzoate](/img/structure/B275475.png)
![N-(biphenyl-4-ylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B275476.png)
![N-[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)benzyl]cyclopropanamine](/img/structure/B275477.png)
![1-[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)phenyl]-N-(pyridin-4-ylmethyl)methanamine](/img/structure/B275478.png)
![N-[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)benzyl]prop-2-en-1-amine](/img/structure/B275479.png)
![1-[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)phenyl]-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B275480.png)
![3-[(2-Chlorobenzyl)amino]-4-methylbenzoic acid](/img/structure/B275481.png)
![1-N-[(E)-3-phenylprop-2-enyl]tetrazole-1,5-diamine](/img/structure/B275483.png)

![N-[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)benzyl]-1-methyl-1H-tetrazol-5-amine](/img/structure/B275485.png)

![N-[(3,5-DIBROMO-2-METHOXYPHENYL)METHYL]-1-(PROP-2-EN-1-YL)-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B275490.png)
